2-(2-Phenylethenyl)pent-4-ynenitrile
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Overview
Description
2-(2-Phenylethenyl)pent-4-ynenitrile is an organic compound characterized by the presence of a nitrile group (-C≡N) attached to a pent-4-yne chain, which is further substituted with a phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethenyl)pent-4-ynenitrile can be achieved through several methods. Another method includes the dehydration of a primary amide using reagents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylethenyl)pent-4-ynenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids under acidic or basic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) are typical reducing agents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) are often employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Phenylethenyl)pent-4-ynenitrile has diverse applications in scientific research:
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(2-Phenylethenyl)pent-4-ynenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity . The phenylethenyl group may also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Pent-4-enenitrile: Similar structure but lacks the phenylethenyl group.
4-Pentynenitrile: Contains a triple bond but does not have the phenylethenyl substitution.
2-Pentenenitrile: Features a double bond but differs in the position and nature of the substituents.
Uniqueness
2-(2-Phenylethenyl)pent-4-ynenitrile is unique due to the combination of its nitrile, alkyne, and phenylethenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
87655-06-9 |
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Molecular Formula |
C13H11N |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(2-phenylethenyl)pent-4-ynenitrile |
InChI |
InChI=1S/C13H11N/c1-2-6-13(11-14)10-9-12-7-4-3-5-8-12/h1,3-5,7-10,13H,6H2 |
InChI Key |
HHDNKGIHCZXZII-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(C=CC1=CC=CC=C1)C#N |
Origin of Product |
United States |
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